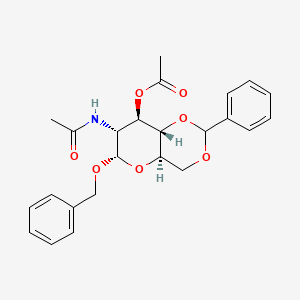

Benzyl 2-Acetamido-4,6-O-benzylidene-2-deoxy-alpha-D-glucopyranoside 3-Acetate

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of Benzyl 2-Acetamido-4,6-O-benzylidene derivatives involves a series of chemical reactions starting from simpler sugar derivatives. For example, benzyl 2-acetamido-2-deoxy-3-O-methyl-alpha-D-glucopyranoside was obtained by deacetalation of its 4,6-O-benzylidene derivative, which itself was prepared by methylation using methyl iodide-silver oxide in N,N-dimethylformamide. This method represents a stepwise approach to synthesize complex oligosaccharides of bacterial cell-wall, human milk, and blood-group substances, showcasing the utility of these derivatives in constructing intricate molecular architectures (Matta, Vig, & Abbas, 1984).

Molecular Structure Analysis

The molecular structure of Benzyl 2-Acetamido-4,6-O-benzylidene-2-deoxy-alpha-D-glucopyranoside 3-Acetate and its derivatives is characterized by nuclear magnetic resonance (NMR) spectroscopy. The structure determination of these compounds, especially the positional isomers and derivatives, relies heavily on -NMR spectroscopy, which provides insights into the sugar ring conformation and the substitution pattern of the acetamido and benzylidene groups. This structural elucidation is critical for understanding the reactivity and interaction of these compounds with biological molecules.

Chemical Reactions and Properties

The chemical reactivity of Benzyl 2-Acetamido-4,6-O-benzylidene derivatives includes selective cleavage and modification of glycosidic linkages. These reactions are pivotal for the selective synthesis of disaccharides and trisaccharides, serving as building blocks for more complex carbohydrates. For instance, selective benzylation and deacetylation techniques have been employed to synthesize disaccharide derivatives, illustrating the compound's versatility in synthetic chemistry (Piskorz, Abbas, & Matta, 1984).

Wissenschaftliche Forschungsanwendungen

Potential in Cytotoxic and Apoptosis Inducing Agents

A review by Lacaille-Dubois et al. (2011) emphasized the significance of Acacic acid-type saponins (AATS) derived from the Leguminosae-Mimosoideae family, highlighting their cytotoxic, immunomodulatory, antimutagenic, and apoptosis-inducing properties. These compounds, including Benzyl 2-Acetamido-4,6-O-benzylidene-2-deoxy-alpha-D-glucopyranoside 3-Acetate, have been actively investigated for their potential in cancer treatment due to their ability to induce apoptosis, particularly in their acylation and esterification forms at specific sites of the acacic acid-type aglycone (Lacaille‐Dubois, Pegnyemb, Noté, & Mitaine-Offer, 2011).

Role in Acetate Metabolism and Biochemical Regulation

Gerstmeir et al. (2003) conducted a comprehensive review on the metabolism of acetate in Corynebacterium glutamicum, which is pertinent to the understanding of compounds like Benzyl 2-Acetamido-4,6-O-benzylidene-2-deoxy-alpha-D-glucopyranoside 3-Acetate. The study detailed the biochemical pathways and regulatory mechanisms involved in acetate metabolism, which are crucial in the biosynthesis and energy production processes in microorganisms. This knowledge is fundamental for biotechnological applications, especially in amino acid production (Gerstmeir, Wendisch, Schnicke, Ruan, Farwick, Reinscheid, & Eikmanns, 2003).

Potential as a Biochemical Tool

In their study, Cipolla, La Ferla, & Nicotra (1997) outlined the synthesis of various C-glycoside mimetics of glycosylphosphates, glycolipids, glycosyl amino acids, and oligosaccharides. Compounds like Benzyl 2-Acetamido-4,6-O-benzylidene-2-deoxy-alpha-D-glucopyranoside 3-Acetate play a crucial role in these syntheses, serving as potential inhibitors of carbohydrate processing enzymes. This is pivotal in the development of novel therapeutic agents and biochemical tools (Cipolla, La Ferla, & Nicotra, 1997).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

[(4aR,6S,7R,8R,8aS)-7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27NO7/c1-15(26)25-20-22(30-16(2)27)21-19(14-29-23(32-21)18-11-7-4-8-12-18)31-24(20)28-13-17-9-5-3-6-10-17/h3-12,19-24H,13-14H2,1-2H3,(H,25,26)/t19-,20-,21-,22-,23?,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXRHDLGFMYNIGA-AUQUAXPWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C2C(COC(O2)C3=CC=CC=C3)OC1OCC4=CC=CC=C4)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@H]2[C@@H](COC(O2)C3=CC=CC=C3)O[C@@H]1OCC4=CC=CC=C4)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601119290 | |

| Record name | α-D-Glucopyranoside, phenylmethyl 2-(acetylamino)-2-deoxy-4,6-O-(phenylmethylene)-, 3-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601119290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

441.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 2-Acetamido-4,6-O-benzylidene-2-deoxy-alpha-D-glucopyranoside 3-Acetate | |

CAS RN |

13343-64-1 | |

| Record name | α-D-Glucopyranoside, phenylmethyl 2-(acetylamino)-2-deoxy-4,6-O-(phenylmethylene)-, 3-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13343-64-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α-D-Glucopyranoside, phenylmethyl 2-(acetylamino)-2-deoxy-4,6-O-(phenylmethylene)-, 3-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601119290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Cyclohexylazanium;N-[4-(phosphonatomethyl)phenyl]decanamide](/img/structure/B1146281.png)

![(E)-3-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]-N-[2-[(2,2,2-trifluoroacetyl)amino]ethyl]prop-2-enamide](/img/structure/B1146288.png)